(S)-3-Amino-3-(3,4-difluorophenyl)butanoic acid hydrochloride is a chiral amino acid derivative notable for its potential applications in pharmaceutical research and development. This compound is classified as a non-proteinogenic amino acid, which means it is not one of the standard amino acids used in protein synthesis but can play significant roles in various biochemical processes and drug design.
This compound can be synthesized through various chemical methods and is available for purchase from multiple chemical suppliers. It has been studied for its interaction with specific receptors in the central nervous system, making it of interest in neuropharmacology.
The synthesis of (S)-3-Amino-3-(3,4-difluorophenyl)butanoic acid hydrochloride typically involves several steps that may include:
Technical details regarding specific methods can vary based on the laboratory protocols employed.
The molecular structure of (S)-3-Amino-3-(3,4-difluorophenyl)butanoic acid hydrochloride can be represented using various notations:
FC1=CC(C[C@H](N)CC(O)=O)=C(F)C=C1F.Cl
InChI=1S/C10H10F2N2O2.ClH/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16;/h2,4,6H,1,3,14H2,(H,15,16);1H/t6-;/m0./s1
(S)-3-Amino-3-(3,4-difluorophenyl)butanoic acid hydrochloride can participate in various chemical reactions:
The mechanism of action for (S)-3-Amino-3-(3,4-difluorophenyl)butanoic acid hydrochloride primarily involves its role as an antagonist or modulator of specific neurotransmitter receptors:
(S)-3-Amino-3-(3,4-difluorophenyl)butanoic acid hydrochloride has several scientific uses:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: